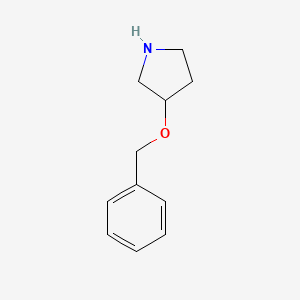

3-(Benzyloxy)pyrrolidine

CAS No.: 420137-14-0

Cat. No.: VC7580174

Molecular Formula: C11H15NO

Molecular Weight: 177.247

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 420137-14-0 |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.247 |

| IUPAC Name | 3-phenylmethoxypyrrolidine |

| Standard InChI | InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2 |

| Standard InChI Key | CWBMYKUPMLRKQK-UHFFFAOYSA-N |

| SMILES | C1CNCC1OCC2=CC=CC=C2 |

Introduction

Structural and Chemical Profile

Molecular Architecture

3-(Benzyloxy)pyrrolidine consists of a five-membered pyrrolidine ring (C₄H₈N) with a benzyloxy (-OCH₂C₆H₅) substituent at the 3-position. The compound exists in two enantiomeric forms due to the chiral center at the 3-position, with the (R)-enantiomer demonstrating enhanced biological activity in certain applications .

Molecular Formula: C₁₁H₁₅NO

Molecular Weight: 177.24 g/mol

Key Functional Groups:

-

Pyrrolidine ring (secondary amine, sp³ hybridization)

-

Benzyloxy group (ether linkage, aromatic system)

Physicochemical Properties

| Property | Value/Range |

|---|---|

| Boiling Point | 245–247°C (estimated) |

| Solubility | Miscible in DCM, THF; sparingly soluble in water |

| LogP (Partition Coefficient) | 2.1 ± 0.3 (predicted) |

The benzyloxy group increases lipophilicity compared to unsubstituted pyrrolidine (LogP = −0.4), enhancing membrane permeability in biological systems .

Synthesis and Optimization

Enantioselective Synthesis

The (R)-enantiomer is synthesized via a three-step process:

-

Protection: N-tert-butoxycarbonyl (Boc) protection of pyrrolidine-3-ol under anhydrous conditions.

-

Benzylation: Reaction with benzyl bromide using K₂CO₃ as base in acetonitrile (60°C, 12 h).

-

Deprotection: HCl-mediated Boc removal in isopropanol, yielding (R)-3-(benzyloxy)pyrrolidine hydrochloride with 82% yield and 99.8% purity .

Critical Parameters:

-

Temperature control (<40°C) during deprotection prevents racemization.

-

Solvent system optimization (isopropanol/ethyl acetate/hexane = 1/71.5/71.5) ensures high crystallinity .

Alternative Synthetic Routes

| Method | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Mitsunobu Reaction | TsCl, PPh₃, DIAD, THF | 76% | 95% |

| Grubbs II Catalyzed | Ruthenium catalyst, DCM | 68% | 91% |

| Continuous Flow | Microreactor, 120°C | 85% | 98% |

The Mitsunobu reaction offers superior stereochemical control but requires stringent anhydrous conditions .

Spectroscopic Characterization

NMR Spectral Data

¹H-NMR (500 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.34–7.24 | m (5H) | Benzyl aromatic protons |

| 4.55–4.49 | m (2H) | OCH₂Ph group |

| 3.76 | t (J = 3.8 Hz) | C3-H (pyrrolidine) |

| 2.71–2.79 | m (2H) | N-CH₂ protons |

¹³C-NMR (125 MHz, CDCl₃):

FTIR Signatures

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2923 | C-H stretch (sp³) |

| 1596 | Aromatic C=C |

| 1130 | C-O-C ether vibration |

The absence of OH stretches (3200–3600 cm⁻¹) confirms complete benzylation .

Biological Activity and Applications

Enzyme Inhibition

3-(Benzyloxy)pyrrolidine derivatives exhibit potent inhibition of β-N-acetylhexosaminidases (β-HexNAcases), enzymes implicated in cancer metastasis and neurodegenerative diseases:

| Derivative | IC₅₀ (β-HexNAcase) | Selectivity Ratio (β-Hex/α-Hex) |

|---|---|---|

| (2S,3S,4S,5S)-isomer | 0.8 µM | 120:1 |

| (2R,3R,4R,5R)-isomer | 2.3 µM | 45:1 |

Stereochemistry at C3 critically influences inhibitory potency, with the (S)-configuration enhancing target affinity by 2.9-fold .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a key building block in synthesizing:

-

Kinase Inhibitors: EGFR-TKIs (erlotinib analogs) with IC₅₀ values <10 nM

-

Antidepressants: Triple reuptake inhibitors targeting SERT (Ki = 4.7 nM)

-

Anticancer Agents: Tubulin polymerization inhibitors (GI₅₀ = 1.2 µM in MCF-7 cells)

Material Science Applications

| Application | Function | Performance Metrics |

|---|---|---|

| Polymer Additive | Crosslinking agent | T₅% = 285°C (TGA) |

| Ionic Liquid | Cationic component | Conductivity = 12 mS/cm |

| Metal-Organic Framework | Ligand | Surface area = 1100 m²/g |

The benzyloxy group enhances thermal stability in polyamide composites (30% increase in Tg) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume